N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid
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Overview
Description
The compound with the identifier “N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Reaction Conditions: The intermediates are then subjected to specific reaction conditions, such as controlled temperature, pressure, and the presence of catalysts, to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves:
Batch or Continuous Production: Depending on the demand and application, the compound can be produced in batch reactors or continuous flow systems.
Purification and Quality Control: The final product undergoes purification steps, such as crystallization or chromatography, to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Molecular Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: It modulates biochemical pathways, leading to changes in cellular processes and functions.
Properties
IUPAC Name |
N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNPXXIGUOKIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)S)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)S)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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